Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester
Overview
Description
Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester is an organic compound with the molecular formula C7H12O6. It is a derivative of carbonic acid and is characterized by the presence of ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester typically involves the esterification of carbonic acid derivatives with appropriate alcohols. One common method is the reaction of ethyl chloroformate with 2-hydroxyethyl methyl carbonate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Oxidation and Reduction: The compound can undergo oxidation to form carbonates and reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Transesterification: Catalyzed by acids such as sulfuric acid or bases like sodium methoxide.
Oxidation: Carried out using oxidizing agents such as potassium permanganate.
Major Products Formed
Hydrolysis: Produces carbonic acid and ethanol.
Transesterification: Results in the formation of different esters depending on the alcohol used.
Oxidation: Yields carbonates and other oxidized derivatives.
Scientific Research Applications
Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and carbonates.
Biology: Investigated for its potential role in biochemical pathways involving ester hydrolysis and formation.
Medicine: Explored for its use in drug delivery systems due to its ability to form biodegradable esters.
Mechanism of Action
The mechanism of action of carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester involves the hydrolysis of its ester bonds. This process is catalyzed by enzymes or chemical catalysts, leading to the release of carbonic acid and ethanol. The molecular targets include esterases and other hydrolytic enzymes that facilitate the breakdown of ester bonds .
Comparison with Similar Compounds
Similar Compounds
Ethyl methyl carbonate: Similar in structure but differs in the ester groups attached to the carbonic acid backbone.
Methyl ethyl carbonate: Another related compound with different ester substituents.
Uniqueness
Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester is unique due to its specific ester configuration, which imparts distinct reactivity and properties compared to other carbonic acid derivatives. Its ability to undergo selective hydrolysis and transesterification makes it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
2-ethoxycarbonyloxyethyl methyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-3-11-7(9)13-5-4-12-6(8)10-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZGVGWDBPYFPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCOC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524631 | |
Record name | Ethane-1,2-diyl ethyl methyl biscarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197370-32-4 | |
Record name | Ethane-1,2-diyl ethyl methyl biscarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [({2-[(methoxycarbonyl)oxy]ethoxy}carbonyl)oxy]ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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